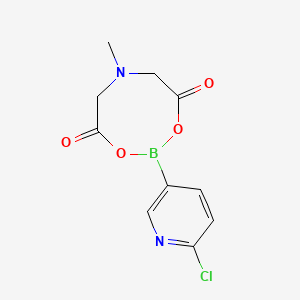
3-(4-Fluorophenyl)-5-fluorobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(4-Fluorophenyl)-5-fluorobenzoic acid” is a compound that contains a benzoic acid group, which is a common moiety in a variety of chemical compounds known for their pharmacological properties . The presence of fluorine atoms can also influence the properties of the compound, as fluorine is highly electronegative and can form strong bonds with carbon .
Molecular Structure Analysis
The molecular structure of “3-(4-Fluorophenyl)-5-fluorobenzoic acid” would consist of a benzene ring with a benzoic acid group and fluorine atoms attached. The exact structure would depend on the positions of these groups on the benzene ring .Chemical Reactions Analysis
As a benzoic acid derivative, this compound would likely undergo reactions typical of carboxylic acids, such as esterification and amide formation . The presence of the fluorine atoms could also influence its reactivity.Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(4-Fluorophenyl)-5-fluorobenzoic acid” would be influenced by the presence of the benzoic acid group and the fluorine atoms. For example, the compound would likely be polar due to the presence of the carboxylic acid group .Aplicaciones Científicas De Investigación
Mechanism of Transformation in Anaerobic Environments
Anaerobic transformation processes are crucial in organic chemistry, particularly in the degradation and synthesis of complex compounds. The study by Genthner, Townsend, and Chapman (1989) explores the transformation of phenol to benzoate by an anaerobic, phenol-degrading consortium. This process involves the use of isomeric fluorophenols as analogues, leading to the accumulation of fluorobenzoic acids. Specifically, the transformation of 2-fluorophenol and 3-fluorophenol resulted in the production of 3-fluorobenzoate and 2-fluorobenzoate isomers. This research provides foundational knowledge about the anaerobic transformation pathways, where the introduction of the carboxyl group is critical and occurs para to the phenolic hydroxyl group (Genthner, Townsend, & Chapman, 1989).
Synthesis of Fluorine-Containing Biological Molecules
The synthesis of new biologically active molecules often involves the use of fluorine-containing pharmacophores due to their unique chemical properties and influence on biological activity. Holla, Bhat, and Shetty (2003) highlight the synthesis of new fluorine-containing triazinones, utilizing fluorophenyl groups. These compounds exhibited promising antibacterial activity, demonstrating the relevance of fluorophenyl compounds in the development of new antibacterial agents. This research showcases the potential of 3-(4-Fluorophenyl)-5-fluorobenzoic acid derivatives in synthesizing molecules with significant biological activity (Holla, Bhat, & Shetty, 2003).
Synthesis of Organic Synthesis Intermediates
Safety And Hazards
Direcciones Futuras
The study of fluorinated benzoic acid derivatives is a potentially interesting area of research, given the pharmacological importance of these types of compounds . Future research could involve the synthesis and characterization of “3-(4-Fluorophenyl)-5-fluorobenzoic acid”, as well as studies of its biological activity.
Propiedades
IUPAC Name |
3-fluoro-5-(4-fluorophenyl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2O2/c14-11-3-1-8(2-4-11)9-5-10(13(16)17)7-12(15)6-9/h1-7H,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOESPRFGWJYJER-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)F)C(=O)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40673358 |
Source


|
| Record name | 4',5-Difluoro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40673358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorophenyl)-5-fluorobenzoic acid | |
CAS RN |
1214330-80-9 |
Source


|
| Record name | 4′,5-Difluoro[1,1′-biphenyl]-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1214330-80-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4',5-Difluoro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40673358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Bromo-8-chloroimidazo[1,5-a]pyrazine](/img/structure/B597703.png)










![5-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B597720.png)